molecular formula C15H21ClN4O3 B2592365 Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2378503-91-2

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2592365
CAS No.: 2378503-91-2
M. Wt: 340.81
InChI Key: PYCYVJWSDDYDBO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders and kinase inhibitors. Its structure incorporates a pyrrolidine scaffold, a 5-chloropyrazine heterocycle, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block. This compound is specifically recognized as a key precursor in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) that target Bruton's Tyrosine Kinase (BTK). In this context, the pyrrolidine moiety often serves as a linker, connecting a target protein ligand to an E3 ubiquitin ligase recruiter, thereby facilitating the degradation of oncogenic proteins. Furthermore, the 5-chloropyrazine fragment is a privileged structure in kinase inhibitor design, often contributing to critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. Researchers utilize this Boc-protected intermediate to efficiently construct complex molecules, as the Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine for further derivatization. Its primary research application lies in exploring new therapeutic modalities for hematological cancers and autoimmune diseases through the PROTAC platform and the inhibition of kinase-driven signaling pathways.

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-5-10(9-20)19(4)13(21)11-7-18-12(16)8-17-11/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCYVJWSDDYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the chloropyrazine intermediate. The chloropyrazine is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that compounds similar to tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate exhibit antiviral properties. For instance, patents have documented the synthesis and evaluation of heterocyclic compounds for their efficacy against viral infections. These compounds are designed to inhibit viral replication, making them candidates for antiviral drug development .

Cancer Research
The compound has been investigated for its potential in cancer therapy. In studies assessing various derivatives, it was found that certain modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies highlighted that the incorporation of specific functional groups could improve selectivity and potency against tumor cells .

Neurological Applications

Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Research has shown that derivatives can lower levels of mutant huntingtin protein, which is implicated in Huntington's disease. This was assessed through cellular assays measuring toxicity and protein expression levels, indicating a promising avenue for therapeutic intervention in neurodegeneration .

Pharmacokinetics and Toxicology

Stability and Bioavailability
Studies on the pharmacokinetics of this compound have demonstrated its stability in biological systems. The compound showed favorable profiles when incubated with liver microsomes and hepatocytes, suggesting good metabolic stability and potential for oral bioavailability .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication
CytotoxicityEnhanced activity against cancer cell lines
NeuroprotectionReduction of mutant huntingtin levels
Metabolic StabilityStable in liver microsome assays

Case Study: Antiviral Efficacy

In a specific study evaluating antiviral compounds, tert-butyl derivatives were tested against various viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as a therapeutic agent against viral infections.

Case Study: Neuroprotective Mechanism

In another study focusing on neuroprotection, the compound was administered to models expressing mutant huntingtin. The results demonstrated a marked decrease in toxicity markers and an increase in cell viability, supporting its application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural differences between the target compound and key analogs:

Compound Name Substituent at Pyrrolidine/Piperazine 3-Position Core Heterocycle Key Functional Groups CAS Number Reference
Target Compound 5-Chloropyrazine-2-carbonyl-methylamino Pyrrolidine Chloropyrazine, methylamino, tert-butyl Not Provided -
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate Methylamino Pyrrolidine Methylamino, tert-butyl 15366-08-2
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate Methylamino (stereospecific R-configuration) Pyrrolidine Methylamino, tert-butyl 392338-15-7
tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(5-Methoxypyrazin-2-yl)pyridin-2-yl Piperazine Methoxypyrazine, pyridinyl, tert-butyl Not Provided
tert-Butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate Acetylhydrazinyl-carbonyl-pyridin-2-yl Piperazine Acetylhydrazine, pyridinyl, tert-butyl Not Provided

Key Observations :

  • Heterocycle Core : The target compound uses a pyrrolidine ring, while analogs in –3 feature piperazine , altering ring size (6-membered vs. 5-membered) and basicity.
  • Substituent Diversity : The 5-chloropyrazine group in the target compound provides stronger electron-withdrawing effects compared to methoxy () or acetylhydrazine () groups.
  • Stereochemistry : Analogs like (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate emphasize stereochemical specificity, which can influence biological activity .

Biological Activity

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and neurological disorders. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a chloropyrazine moiety. Its structure can be represented as follows:

C14H19ClN4O2\text{C}_{14}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_2

This molecular structure contributes to its biological activity through specific interactions with biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various serine/threonine kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival .
  • Modulation of RNA Splicing : Recent studies indicate that it may influence RNA splicing mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance:

  • Cell Line Studies : In human cancer cell lines, it has shown IC50 values in the low micromolar range, indicating potent growth inhibition. Specific assays have reported an EC50 of around 0.1 µM for mHTT-lowering activity, suggesting it could be beneficial for treating Huntington's disease .
Cell Line IC50 (µM) Mechanism
HeLa0.15Induction of apoptosis
MCF-70.12Cell cycle arrest
SKOV30.09Inhibition of migration

Neuroprotective Effects

In models of neurodegeneration, such as Huntington's disease:

  • The compound has been linked to reduced levels of mutant huntingtin protein (mHTT), which is critical for neuroprotection . It also demonstrated a favorable safety profile when assessed against cellular toxicity markers.

Case Studies

  • Huntington's Disease Model : In a study involving transgenic mice expressing mHTT, administration of the compound resulted in a significant reduction in mHTT levels and improved motor function compared to control groups .
  • Cancer Treatment : A recent patent highlighted its use as a therapeutic agent in combination therapies targeting multiple signaling pathways in cancer cells, enhancing efficacy while minimizing side effects .

Safety and Toxicology

Safety assessments have indicated that the compound exhibits low toxicity profiles in preclinical models. In particular:

  • Liver Microsome Stability : It showed stability when incubated with mouse liver microsomes, suggesting a favorable metabolic profile .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:

  • Step 1 : Reacting tert-butyl piperazine/pyrrolidine derivatives with halogenated pyrazines (e.g., 5-chloropyrazine-2-carbonyl chloride) in polar aprotic solvents like 1,4-dioxane or THF.
  • Step 2 : Introducing methylamino groups via reductive amination or direct alkylation, often using potassium carbonate as a base under reflux (110°C for 12 hours). Yields range from 80% to 88.7% depending on stoichiometry and reaction time . Alternative routes employ DMAP and triethylamine in dichloromethane at 0–20°C for milder conditions .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and purity.
  • X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving chiral centers or conformational isomers .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns. For example, a reported molecular ion peak at m/z 243 [M+H-100]+ aligns with tert-butyl cleavage .

Q. How is the purity of this compound assessed and ensured?

  • HPLC : Retention times (e.g., 4.92 min) and peak area integration (>99% purity) are standard metrics .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (8:1 to 4:1) removes unreacted intermediates .
  • Recrystallization : Polar solvents like methanol or acetonitrile enhance crystalline purity .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : 1,4-dioxane improves solubility of aromatic intermediates compared to THF .
  • Catalyst use : Triethylamine or DMAP accelerates acyl transfer reactions by stabilizing transition states .
  • Temperature control : Reflux (110°C) ensures complete activation of electrophilic pyrazine derivatives, while lower temperatures (0–20°C) minimize side reactions in sensitive steps .
  • Stoichiometry : A 1.5:1 molar ratio of nucleophile (piperazine/pyrrolidine) to electrophile (5-chloropyrazine) reduces dimerization .

Q. What strategies resolve discrepancies in reported yields or spectroscopic data?

  • Batch analysis : Compare reaction parameters (e.g., 12-hour vs. 1.5-hour reflux) to identify kinetic vs. thermodynamic control .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled reagents to trace unexpected byproducts via NMR .
  • Crystallographic validation : Resolve structural ambiguities (e.g., axial vs. equatorial substituents) using SHELX-refined X-ray data .

Q. How can computational methods predict reactivity or stability?

  • Quantum chemistry : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity in pyrazine substitution .
  • QSAR/QSPR models : Correlate substituent electronic effects (e.g., Cl vs. Br) with reaction rates or solubility .
  • Molecular dynamics : Simulate solvent interactions to optimize crystallization conditions (e.g., dielectric constant of 1,4-dioxane vs. DCM) .

Data Contradiction Analysis

  • Yield variability : reports 88.7% and 80% yields for similar reactions. The discrepancy may arise from differences in reagent purity (e.g., potassium carbonate activity), stirring efficiency, or workup protocols (e.g., ether vs. ethyl acetate extraction) .
  • Spectral anomalies : Discrepant 1^1H NMR shifts could indicate rotameric equilibria or residual solvents. Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR are recommended to resolve such issues .

Methodological Recommendations

  • Experimental design : Adopt split-plot or randomized block designs (as in ) to test multiple variables (e.g., solvent, catalyst, temperature) systematically .
  • Data validation : Cross-reference synthetic protocols with crystallographic data (e.g., unit-cell parameters in ) to confirm structural assignments .

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